3-{[(3-Nitrophenyl)amino]sulfonyl}benzoic acid, also known as 4-Chloro-3-[[(3-nitrophenyl)amino]sulfonyl]-benzoic acid (CNASB), is a synthetic organic compound primarily investigated for its potential as a tool in cancer research. [] While not naturally occurring, its structure suggests potential interactions with biological systems, making it a subject of interest for further exploration.
3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid acts as an inhibitor of the mitochondrial citrate carrier (SLC25A1). [] This protein plays a crucial role in cellular metabolism by transporting citrate across the mitochondrial membrane. Inhibition of SLC25A1 disrupts cellular and mitochondrial redox homeostasis, reduces mitochondrial metabolism, and limits the metabolic flexibility of cancer cells. [] This disruption makes cancer cells, particularly those adapted to hypoxic environments, more vulnerable to the cytotoxic effects of ionizing radiation. []
The primary application of 3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid identified in the provided literature is as a potential radiosensitizer in cancer treatment. [] Studies have demonstrated its ability to inhibit SLC25A1, leading to:
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3